Cas no 1246814-75-4 (5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole)
5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole Chemical and Physical Properties
Names and Identifiers
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- 5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole
- 1246814-75-4
- JRVIGGBAUFWAIS-UHFFFAOYSA-N
- 5-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-1,3-benzodiazole-2-thione
- SCHEMBL2105833
- 2-mercapto-5-(tert-butyl-dimethyl-silanyloxy)-benzimidazole
- 5-[tert-butyl(dimethyl)silyl]oxy-1,3-dihydrobenzimidazole-2-thione
- DB-316980
- 5-((tert-Butyldimethylsilyl)oxy)-1H-benzo[d]imidazole-2-thiol
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- Inchi: 1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)15-12(17)14-10/h6-8H,1-5H3,(H2,14,15,17)
- InChI Key: JRVIGGBAUFWAIS-UHFFFAOYSA-N
- SMILES: S=C1NC2=CC=C(C=C2N1)O[Si](C)(C)C(C)(C)C
Computed Properties
- Exact Mass: 280.10656097g/mol
- Monoisotopic Mass: 280.10656097g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.4Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 366.9±34.0 °C at 760 mmHg
- Flash Point: 175.7±25.7 °C
- Solubility: Methanol
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B691495-50mg |
5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole |
1246814-75-4 | 50mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B691495-500mg |
5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole |
1246814-75-4 | 500mg |
$ 1487.00 | 2023-04-18 |
5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole
Comprehensive Overview of 5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole (CAS No. 1246814-75-4)
5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole (CAS No. 1246814-75-4) is a specialized organosilicon compound widely utilized in pharmaceutical intermediates, organic synthesis, and material science. Its unique structure, featuring a tert-butyldimethylsilyl (TBS) protecting group and a reactive mercapto (-SH) moiety, makes it invaluable for constructing complex molecules, particularly in peptide chemistry and heterocyclic compound development. Researchers and industries frequently search for "TBS-protected benzimidazole derivatives" or "sulfur-containing silyl ethers" due to their growing applications in drug discovery and functional materials.
The compound’s CAS No. 1246814-75-4 is often queried alongside "synthetic routes for 5-(TBSO)-2-mercaptobenzimidazole" and "stability of silyl-protected thiols," reflecting its technical relevance. Recent trends highlight its role in green chemistry, where mild reaction conditions and high selectivity are prioritized. For instance, the TBS group offers excellent compatibility with Grignard reagents and lithium-based reactions, aligning with the demand for sustainable methodologies. Additionally, its benzimidazole core is pivotal in designing bioactive molecules, such as kinase inhibitors or antimicrobial agents, addressing current interests in targeted therapies.
From a structural perspective, the mercaptobenzimidazole scaffold provides a versatile platform for chelation and covalent binding, which is critical in catalysis and sensor development. Users often explore "applications of 2-mercaptobenzimidazole derivatives" or "TBS deprotection conditions" to optimize workflows. Notably, the compound’s lipophilicity, enhanced by the tert-butyldimethylsilyl moiety, improves membrane permeability—a key factor in prodrug design and drug delivery systems.
In material science, CAS No. 1246814-75-4 is investigated for surface modification and polymer functionalization. Its thiol group enables gold nanoparticle conjugation, a technique trending in nanomedicine and diagnostic imaging. Searches like "thiol-click chemistry with silyl protectors" or "benzimidazole-based sensors" underscore its interdisciplinary appeal. Furthermore, the compound’s thermal stability and solubility in organic solvents make it suitable for high-temperature reactions and catalysis.
Quality control of 5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole often involves HPLC purity analysis and NMR characterization, topics frequently searched by analytical chemists. Regulatory compliance, such as "REACH certification for silyl ethers," is another hotspot, ensuring safe handling in industrial settings. As the demand for tailor-made intermediates rises, this compound’s role in custom synthesis and patented processes continues to expand.
In summary, 5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole (CAS No. 1246814-75-4) bridges multiple scientific domains, from medicinal chemistry to advanced materials. Its adaptability to protecting group strategies and thiol reactivity positions it as a cornerstone in modern research, answering pressing queries like "how to remove TBS groups selectively" or "benzimidazole-thiol conjugation techniques." This synergy of functionality and innovation ensures its enduring relevance in science and industry.
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